5-chloro-N-cyclohexylfuran-2-carboxamide
Description
5-Chloro-N-cyclohexylfuran-2-carboxamide is a furan-based carboxamide derivative characterized by a chloro substituent at the 5-position of the furan ring and a cyclohexyl group attached via the carboxamide nitrogen. Its molecular formula is C₁₁H₁₃ClNO₂, with a molecular weight of 238.68 g/mol. Structural characterization via NMR and mass spectrometry has been reported for analogous compounds, highlighting distinct electronic and steric effects imparted by the cyclohexyl and chloro substituents .
Properties
IUPAC Name |
5-chloro-N-cyclohexylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXZJUULFCFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-N-cyclohexylfuran-2-carboxamide and its analogs, along with their implications for physicochemical and biological properties:
Electronic and Steric Effects
- Chloro vs. Nitro Substituents: Replacing the 5-chloro group with a nitro group (as in 22a) increases electrophilicity, enhancing interactions with biological targets such as trypanosomal enzymes . However, nitro groups may also confer higher toxicity risks.
- Furan vs.
Pharmacokinetic Implications
- Cyclohexyl vs. Methyl Groups : The cyclohexyl moiety in this compound contributes to higher lipophilicity compared to N-methyl analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .
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